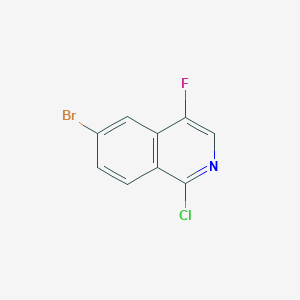

6-Bromo-1-chloro-4-fluoroisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H4BrClFN |

|---|---|

Molecular Weight |

260.49 g/mol |

IUPAC Name |

6-bromo-1-chloro-4-fluoroisoquinoline |

InChI |

InChI=1S/C9H4BrClFN/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H |

InChI Key |

MJYUMIDDGBVCDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN=C2Cl)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 6 Bromo 1 Chloro 4 Fluoroisoquinoline

Elucidation of Reaction Mechanisms in Halogenated Isoquinoline (B145761) Transformations

Understanding the precise mechanisms of reactions involving halogenated isoquinolines is crucial for predicting outcomes and optimizing conditions for the synthesis of complex derivatives. Modern physical organic chemistry, combining experimental kinetics with high-level computational studies, provides deep insights into the energetic landscapes of these transformations.

While many reactions of isoquinolines proceed through ionic intermediates, radical pathways also play a significant role, particularly in functionalizations such as the Minisci reaction, which achieves regioselective substitutions on electron-deficient rings. iust.ac.ir For halogenated isoquinolines, computational methods like Density Functional Theory (DFT) are invaluable for studying the stability of potential radical intermediates. nih.govrsc.org These methods can predict bond dissociation energies (BDEs) and radical stabilization energies, offering a rationale for observed regioselectivity. rsc.org

For a molecule like 6-bromo-1-chloro-4-fluoroisoquinoline, a hypothetical radical abstraction or addition would be heavily influenced by the substituents. Computational analysis helps in modeling the spin density distribution in potential radical intermediates, indicating the most likely centers of reactivity. Experimental techniques, such as electron paramagnetic resonance (EPR) spectroscopy, can be used in conjunction with computational studies to detect and characterize transient radical species, providing empirical support for proposed mechanisms.

In ionic transformations, such as nucleophilic aromatic substitution (SNAr), the reaction proceeds through distinct intermediates and transition states. masterorganicchemistry.com The attack of a nucleophile on the electron-deficient isoquinoline ring leads to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is a key factor in determining the reaction rate and regioselectivity. quora.com

Computational modeling allows for the localization and characterization of the geometries and energies of these transition states and intermediates. nih.gov For this compound, nucleophilic attack at the C-1 position is anticipated to be favorable, as the resulting negative charge in the Meisenheimer complex can be effectively stabilized through resonance involving the electronegative nitrogen atom. quora.comquimicaorganica.org DFT calculations can map the potential energy surface of the reaction, identifying the rate-determining step—typically the formation of the Meisenheimer complex—and explaining the observed reactivity patterns. masterorganicchemistry.com

Nucleophilic and Electrophilic Aromatic Substitution Reactivity on the Polyhalogenated Core

The isoquinoline nucleus is composed of two fused rings with differing electronic characteristics. The pyridine (B92270) ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring is comparatively electron-rich and undergoes electrophilic substitution. The presence of three halogen atoms on the this compound core profoundly modulates this intrinsic reactivity.

Nucleophilic Aromatic Substitution (SNAr): The C-1 and C-3 positions of the isoquinoline ring are activated towards nucleophilic attack. iust.ac.irquimicaorganica.org In this specific molecule, the chlorine atom at the C-1 position is highly activated and is the primary site for nucleophilic displacement. quimicaorganica.orgquimicaorganica.org This is because the addition of a nucleophile at C-1 generates a stable Meisenheimer intermediate where the negative charge is delocalized onto the ring nitrogen. quora.comquimicaorganica.org The fluorine at C-4 and the bromine at C-6 also activate the ring through their electron-withdrawing inductive effects. While C-F bonds are strong, aryl fluorides are often highly reactive in SNAr reactions because the extreme electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex. chemistrysteps.com

Site-Selective Cross-Coupling Reactions of this compound (e.g., Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and their application to polyhalogenated substrates allows for sequential, site-selective functionalization. The selectivity in these reactions is generally governed by the relative reactivity of the carbon-halogen bonds toward the oxidative addition step with the palladium(0) catalyst.

The established reactivity trend for halogens in these couplings is: C–I > C–Br > C–Cl >> C–F . nih.gov

For this compound, this trend provides a predictable roadmap for its functionalization:

First Coupling: The C-Br bond at position 6 is significantly more reactive than the C-Cl bond. Therefore, Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig amination reactions are expected to occur selectively at the C-6 position under standard conditions. nih.govwikipedia.orgwikipedia.org

Second Coupling: After functionalization at C-6, the C-Cl bond at position 1 can be engaged in a subsequent cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems). wikipedia.org

C-F Bond: The C-F bond at position 4 is largely unreactive under typical cross-coupling conditions and will remain intact, although specialized methods for C-F activation exist.

This differential reactivity allows for the controlled, stepwise introduction of different substituents onto the isoquinoline core, making it a valuable building block in synthetic chemistry.

| Reaction Type | Primary Reactive Site (C-X Bond) | Secondary Reactive Site (C-X Bond) | Rationale for Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | C6-Br | C1-Cl | Based on C-X bond dissociation energy (BDE) for oxidative addition. nih.govresearchgate.net |

| Sonogashira | C6-Br | C1-Cl | Reactivity order of Ar-Br > Ar-Cl is well-established. wikipedia.orgorganic-chemistry.org |

| Heck | C6-Br | C1-Cl | Follows the general trend of halide reactivity in Pd-catalyzed reactions. |

| Buchwald-Hartwig | C6-Br | C1-Cl | Selective amination of aryl bromides in the presence of aryl chlorides is common. wikipedia.orgyoutube.com |

Transformations and Interconversions of Halogen Functional Groups

Beyond substitution and cross-coupling, the halogen atoms on the this compound scaffold can be directly transformed or interconverted, providing alternative pathways for diversification.

One important transformation is metal-halogen exchange . This reaction, typically employing organolithium reagents like n-butyllithium at low temperatures, can selectively replace a halogen with lithium. quimicaorganica.org Consistent with the reactivity observed in cross-coupling, the C-Br bond at C-6 would be expected to undergo exchange preferentially over the C-Cl bond. The resulting lithiated isoquinoline is a potent nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂) to install new functional groups. quimicaorganica.org

Halogen interconversion provides another synthetic route. For instance, aromatic bromo compounds can be converted to their corresponding chloro derivatives by heating with a copper(I) chloride source in the presence of a nitrogen-containing ligand. google.com While less common, such transformations can be useful for modifying the reactivity of the substrate for subsequent steps. Furthermore, halogenated isoquinolines are often prepared from aminoisoquinoline precursors via Sandmeyer-type reactions, where a primary amine is converted to a diazonium salt and subsequently displaced by a halide. nih.gov This allows for the strategic introduction of different halogens at various positions on the ring.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 1 Chloro 4 Fluoroisoquinoline

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) would be a critical first step in the analysis of 6-Bromo-1-chloro-4-fluoroisoquinoline. This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. The expected monoisotopic mass of C₉H₄BrClFN would be calculated, and the HRMS data would be expected to confirm this value to within a few parts per million, thereby verifying the molecular formula.

The fragmentation analysis, likely conducted using techniques such as collision-induced dissociation (CID), would reveal the compound's structural motifs. Due to the presence of bromine and chlorine, the molecular ion peak would exhibit a characteristic isotopic pattern. The fragmentation pathways would likely involve the initial loss of halogen atoms or other small neutral molecules. For instance, the cleavage of the C-Br or C-Cl bond would be an anticipated fragmentation step. The study of fragmentation patterns in similar isoquinoline (B145761) alkaloids suggests that the presence of a p-π conjugated system in the isoquinoline core would lead to the formation of stable fragment ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Predicted m/z | Description |

|---|---|---|

| [M]+• | 260.9203 | Molecular ion |

| [M-Cl]+ | 225.9514 | Loss of a chlorine radical |

| [M-Br]+ | 181.9799 | Loss of a bromine radical |

Note: The m/z values are predicted and would require experimental confirmation.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)

A full suite of NMR experiments would be essential for the complete structural elucidation of this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would be expected to show signals in the aromatic region, corresponding to the protons on the isoquinoline ring. The chemical shifts and coupling constants of these protons would provide information about their relative positions. The fluorine atom at the 4-position would likely introduce additional splitting (H-F coupling). The ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the attached halogens and the nitrogen atom.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, helping to assign the protons on the same ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two or three bonds). This would be crucial for confirming the substitution pattern, for instance, by observing correlations between the proton at position 5 and the carbons at positions 4, 6, and 8a.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

|---|---|---|---|

| 1 | ~155 | - | - |

| 3 | ~120 | ~7.5 | d, J(H,F) ≈ 4 |

| 4 | ~158 (d, ¹J(C,F)) | - | - |

| 4a | ~125 | - | - |

| 5 | ~128 | ~8.0 | d, J(H,H) ≈ 8 |

| 6 | ~120 | - | - |

| 7 | ~135 | ~8.2 | dd, J(H,H) ≈ 8, 2 |

| 8 | ~130 | ~7.8 | d, J(H,H) ≈ 2 |

Note: These are predicted values based on known substituent effects on isoquinoline and related heterocycles. Actual experimental values may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Diagnostic Functional Group Identification

FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the isoquinoline ring (in the 1400-1600 cm⁻¹ region), and C-H in-plane and out-of-plane bending vibrations. The C-F, C-Cl, and C-Br stretching vibrations would appear in the fingerprint region (typically below 1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Predicted Diagnostic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | FT-IR, Raman |

| C-F Stretch | 1100 - 1250 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR |

Note: These are general ranges for the expected vibrational modes.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Geometric Parameters

Single-crystal X-ray crystallography would provide the most definitive structural information for this compound in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the isoquinoline ring system and the spatial arrangement of the halogen substituents. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state architecture. As no published crystal structure for this specific compound is available, a hypothetical data table cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy would be used to investigate the electronic transitions within the molecule. The isoquinoline ring system is a chromophore, and its absorption spectrum would be expected to show characteristic bands in the UV region. The positions and intensities of these absorption maxima (λ_max) would be influenced by the halogen substituents, which can act as auxochromes. The analysis of the UV-Vis spectrum would provide information about the extent of conjugation and the energy levels of the molecular orbitals involved in the electronic transitions (e.g., π → π* transitions).

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λ_max (nm) |

|---|---|

| π → π* | ~280 - 320 |

Note: These are estimated values based on the UV-Vis spectra of similar aromatic and heterocyclic compounds.

Theoretical and Computational Chemistry Studies on 6 Bromo 1 Chloro 4 Fluoroisoquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Bonding Characteristics

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, balancing computational cost with accuracy for studying molecular systems. austinpublishinggroup.com For 6-Bromo-1-chloro-4-fluoroisoquinoline, DFT calculations, typically employing a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in its theoretical characterization. researchgate.netnih.gov

The primary output of a DFT calculation is the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This provides precise data on bond lengths, bond angles, and dihedral angles, revealing how the multiple halogen substituents influence the planarity and geometry of the core isoquinoline (B145761) ring system. Systematic errors in DFT for halogenated compounds can be assessed and corrected to improve accuracy. nih.gov The total electronic energy calculated for this optimized structure is a key indicator of the molecule's thermodynamic stability. dntb.gov.ua

Furthermore, DFT allows for the analysis of the electronic distribution throughout the molecule. By examining the calculated electron density, one can understand the inductive and resonance effects of the bromo, chloro, and fluoro substituents on the aromatic system. This information is crucial for understanding the molecule's bonding characteristics, including the nature of the carbon-halogen bonds and the delocalization of π-electrons across the fused rings.

| Parameter | Calculated Value (Illustrative) |

|---|---|

| Total Energy (Hartree) | -3850.1234 |

| C1-Cl Bond Length (Å) | 1.735 |

| C4-F Bond Length (Å) | 1.352 |

| C6-Br Bond Length (Å) | 1.898 |

| C5-C6-C7 Bond Angle (°) | 120.5 |

| Dipole Moment (Debye) | 2.15 |

Quantum Chemical Modeling of Reactivity, Regioselectivity, and Selectivity

Quantum chemical modeling, primarily based on DFT results, is a powerful tool for predicting the chemical reactivity of a molecule. For this compound, this involves identifying which sites are most susceptible to electrophilic or nucleophilic attack. Reactivity descriptors, such as Fukui functions and local softness, can be calculated to quantify the reactivity at each atomic center. mdpi.comnih.gov

These descriptors help in predicting the regioselectivity of various reactions. For instance, in a nucleophilic aromatic substitution reaction, computational models can predict whether the chlorine at the C1 position or the bromine at the C6 position is more likely to be displaced. The calculations would consider the activation energies for the different possible reaction pathways. researchgate.net This predictive power is invaluable for designing synthetic routes and understanding reaction mechanisms. The analysis of Mulliken charges, derived from population analysis, can also offer a more intuitive, albeit less rigorous, picture of the charge distribution and potential reactive sites. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is associated with sites susceptible to electrophilic attack, while the LUMO, an electron acceptor, indicates sites prone to nucleophilic attack. acadpubl.eu

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the influence of the different halogen atoms on its electronic behavior and potential for charge-transfer interactions. rsc.org

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. acadpubl.eu It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. mdpi.com For this molecule, the MEP map would likely show negative potential around the nitrogen atom and potentially the fluorine atom due to their high electronegativity, highlighting them as sites for hydrogen bonding or electrophilic interaction. frontiersin.org

| Property | Calculated Value (Illustrative, in eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 1.75 |

In Silico Prediction and Validation of Spectroscopic Parameters

Computational chemistry allows for the in silico prediction of various spectroscopic properties, which can be used to validate theoretical models against experimental data. DFT calculations can be used to compute the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. researchgate.net By comparing the calculated spectrum with an experimentally obtained one, the accuracy of the computational method and the optimized geometry can be confirmed. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C, 19F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts provide a powerful tool for assigning experimental NMR signals and can be crucial in confirming the structure of a newly synthesized compound. The accuracy of these predictions has become sufficient to aid in the revision of misassigned structures of complex molecules. acs.org

| Vibrational Mode | Calculated Frequency (cm-1, Scaled) | Experimental Frequency (cm-1, Hypothetical) |

|---|---|---|

| C-Cl Stretch | 750 | 755 |

| C-F Stretch | 1245 | 1250 |

| C-Br Stretch | 680 | 683 |

| Aromatic C=C Stretch | 1590 | 1595 |

| C-H Bend | 880 | 882 |

Computational Approaches to Ligand-Target Interaction Prediction in Chemical Biology Research

In the realm of chemical biology and drug discovery, computational methods are essential for predicting how a novel molecule like this compound might interact with biological targets, such as proteins or enzymes. These in silico approaches can be broadly categorized as ligand-based and structure-based. nih.gov

Ligand-based methods rely on the principle of chemical similarity, which posits that molecules with similar structures are likely to have similar biological activities. nih.gov If other halogenated isoquinolines are known to bind to a particular receptor, computational models like Quantitative Structure-Activity Relationship (QSAR) could be used to predict the potential activity of this compound. nih.gov

Structure-based methods, such as molecular docking, require the three-dimensional structure of the biological target. frontiersin.org In this approach, the this compound molecule would be computationally "docked" into the binding site of a target protein. Scoring functions are then used to predict the binding affinity and the most likely binding pose of the ligand, providing insights into the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. frontiersin.org These predictions can help prioritize compounds for experimental screening and guide the design of more potent and selective analogs. scienceopen.com

Exploration of Advanced Applications of Halogenated Isoquinolines in Chemical Research

Utility as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of three distinct halogen atoms—bromine, chlorine, and fluorine—on the isoquinoline (B145761) scaffold endows 6-Bromo-1-chloro-4-fluoroisoquinoline with a high degree of synthetic versatility. Each halogen possesses a unique reactivity profile, allowing for selective and sequential transformations. This differential reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision.

The bromine atom at the 6-position is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds, thereby allowing for the introduction of diverse functional groups and the elaboration of the molecular framework. The chlorine atom at the 1-position, being more reactive than the fluorine atom, can be selectively displaced by various nucleophiles. This provides a convenient handle for introducing amines, alcohols, thiols, and other functionalities. The fluorine atom at the 4-position is generally the least reactive, often remaining intact during transformations at other sites. This stability can be leveraged to fine-tune the electronic properties of the final molecule.

Table 1: Potential Synthetic Transformations of this compound

| Position | Halogen | Potential Reactions | Reagents/Conditions |

| 6 | Bromo | Suzuki Coupling | Palladium catalyst, boronic acid/ester, base |

| Stille Coupling | Palladium catalyst, organostannane | ||

| Sonogashira Coupling | Palladium and copper catalysts, terminal alkyne, base | ||

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | ||

| 1 | Chloro | Nucleophilic Aromatic Substitution | Amines, alkoxides, thiolates |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | ||

| 4 | Fluoro | Nucleophilic Aromatic Substitution | Strong nucleophiles, harsh conditions |

Contributions to Materials Science and Functional Molecule Design

The electronic properties inherent to the halogenated isoquinoline core make this compound a compelling candidate for the development of advanced materials. The interplay of the electron-withdrawing halogens and the aromatic system can be tailored to create molecules with specific optoelectronic characteristics.

Development of Organic Semiconductors and Optoelectronic Materials

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. researchgate.netcam.ac.uk The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor. The introduction of halogen atoms can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the bandgap of the material. researchgate.net The presence of bromine, chlorine, and fluorine in this compound is expected to lower both the HOMO and LUMO energy levels, potentially leading to materials with good electron-transporting (n-type) properties. researchgate.net Furthermore, the rigid, planar structure of the isoquinoline core can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. cam.ac.uk

Precursors for Novel Polymeric Architectures

The multiple reactive sites on this compound make it an attractive monomer for the synthesis of novel polymers. Through controlled polymerization reactions, such as polycondensation or transition metal-catalyzed cross-coupling polymerizations, this compound could be incorporated into the backbone of conjugated polymers. These materials are of great interest for their potential applications in flexible electronics, sensors, and conductive coatings. The specific halogenation pattern would impart unique solubility, thermal stability, and electronic properties to the resulting polymers.

Application as Chemical Biology Probes and Tools for Mechanistic Investigations

Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, thereby enabling the study of their function in a cellular context. escholarship.org The isoquinoline scaffold is a common motif in many biologically active natural products and synthetic drugs. mdpi.com The halogen atoms on this compound can serve as handles for further functionalization and can also participate in specific interactions with biological macromolecules. nih.gov

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

Many enzymes have been identified as therapeutic targets for a variety of diseases. The development of small molecule inhibitors is a key strategy in drug discovery. The this compound core could serve as a starting point for the design of potent and selective enzyme inhibitors. The different halogens can be used to probe the steric and electronic requirements of the enzyme's active site. For instance, the bromine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. nih.gov By systematically modifying the substitution pattern, researchers can gain insights into the molecular determinants of inhibitor binding and develop more effective therapeutic agents.

Probing Specific Cellular Signaling Pathways and Biological Processes (In Vitro Studies)

Cellular signaling pathways are complex networks of interacting proteins that control a wide range of biological processes. Dysregulation of these pathways is often implicated in disease. Chemical probes that can selectively modulate the activity of key proteins in these pathways are invaluable tools for research. By attaching fluorescent dyes or other reporter groups to the this compound scaffold, it may be possible to create probes for visualizing specific cellular components or for monitoring the activity of certain enzymes in real-time using techniques like fluorescence microscopy.

Design and Synthesis of Chemical Tools for Biological System Perturbation

The isoquinoline framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a versatile template for drug discovery. nih.gov The strategic placement of multiple halogen atoms, as seen in this compound, creates a highly functionalized scaffold that is exceptionally well-suited for the design and synthesis of sophisticated chemical tools aimed at perturbing biological systems. These tools, which include specific inhibitors, reactive chemical probes, and fluorescent labels, are indispensable for dissecting complex biological pathways and validating novel therapeutic targets.

The utility of this compound as a precursor for such tools stems from the distinct reactivity of its three halogen substituents. The chlorine, bromine, and fluorine atoms are not merely passive additions; they are strategically positioned chemical handles that enable a wide array of subsequent modifications. This multi-faceted reactivity allows for a modular and divergent approach to synthesis, where a single starting material can give rise to a diverse library of chemical tools tailored for specific biological questions.

The chloro group at the C1 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward method for introducing various functionalities. The bromo group at the C6 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. The fluorine atom at C4, while generally less reactive, can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to target proteins through favorable electrostatic interactions.

Interactive Table: Reactivity Profile of Halogenated Positions on the Isoquinoline Core

| Position | Halogen | Primary Reaction Type | Potential Modifications | Application in Tool Design |

| C1 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Attachment of linkers, affinity tags, or solubilizing groups. |

| C6 | Bromine | Cross-Coupling (e.g., Suzuki, Sonogashira) | Aryl groups, Alkynes, Amines | Introduction of pharmacophores, fluorescent reporters, or bioorthogonal handles. |

| C4 | Fluorine | Metabolic Blocker / Electronic Modifier | Generally unreactive; influences properties | Enhances drug-like properties like stability and target binding affinity. |

Application in the Synthesis of Enzyme Inhibitors

The isoquinoline scaffold is a common feature in a variety of enzyme inhibitors, including those targeting kinases and topoisomerases. researchoutreach.orgresearchgate.net The "merging by design" strategy, a fragment-based approach, has successfully utilized substituted isoquinolines to develop potent kinase inhibitors. researchoutreach.org In this context, this compound serves as an advanced starting fragment. For instance, the C1-chloro position can be substituted with a small amine to anchor the molecule within an enzyme's active site. Subsequently, the C6-bromo position can be elaborated using cross-coupling chemistry to introduce larger substituents that extend into adjacent pockets of the binding site, thereby increasing potency and selectivity. This systematic exploration of chemical space is a cornerstone of modern inhibitor design.

Interactive Table: Potential Biological Targets for Isoquinoline-Based Inhibitors

| Target Class | Specific Example | Role of Isoquinoline Scaffold | Reference |

| Kinases | Various | ATP-competitive inhibition | researchoutreach.org |

| Topoisomerases | Topoisomerase I | DNA intercalation and cleavage complex stabilization | researchgate.netnih.gov |

| Potassium Channels | Kir2.1 | Channel blocking | acs.org |

| Bromodomains | BET family | Acetyl-lysine binding site mimicry | nih.gov |

Use as a Scaffold for Chemical Probes and Fluorescent Tags

Beyond inhibition, chemical tools are needed to track biological molecules and processes in real-time. The isoquinoline core is inherently fluorescent, and its derivatives are actively explored as fluorescent probes. mdpi.comnih.govunimi.it The synthetic handles on this compound allow for the systematic tuning of photophysical properties or the attachment of the scaffold to other molecules of interest.

For example, a Sonogashira coupling at the C6-bromo position could be used to introduce a conjugated alkyne, extending the π-system and shifting the fluorescence emission to longer wavelengths. Alternatively, the C1-chloro position could be used to attach a bioorthogonal handle, such as an azide (B81097) or a strained alkyne. This would create a "clickable" fluorescent reporter that can be covalently attached to target biomolecules in living systems through reactions like strain-promoted azide-alkyne cycloaddition (SPAAC), enabling precise labeling and visualization. nih.gov The reactive aryl halide functionalities also permit direct covalent modification of proteins, particularly targeting nucleophilic cysteine residues, to create stable protein-probe conjugates for functional studies. nih.gov This dual functionality—as both a potential fluorophore and a reactive probe—makes this scaffold a powerful platform for developing next-generation chemical biology tools.

Future Perspectives and Emerging Research Challenges for 6 Bromo 1 Chloro 4 Fluoroisoquinoline

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of complex heterocyclic compounds like 6-Bromo-1-chloro-4-fluoroisoquinoline traditionally involves multi-step processes that can be resource-intensive. Future research is increasingly focused on aligning synthetic protocols with the principles of green chemistry. rsc.orgrsc.org Key areas of advancement include the development of atom-economical reactions, the use of biodegradable solvents, and the implementation of energy-efficient processes, such as microwave-assisted or ultrasonic-irradiated reactions. rsc.orgtandfonline.com

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Isoquinolines

| Parameter | Traditional Methods (e.g., Bischler-Napieralski) | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Often requires stoichiometric Lewis acids or heavy metals. pharmaguideline.com | Recyclable homogeneous catalysts (e.g., Ru(II)/PEG-400), organocatalysts, photocatalysts. rsc.org |

| Solvents | Often reliant on toxic and volatile organic solvents. rsc.org | Benign solvents like water, ethanol, or PEG; solvent-free conditions. rsc.orgtandfonline.comchemistryviews.org |

| Energy Input | Typically requires high temperatures and prolonged heating. organic-chemistry.org | Microwave irradiation, ultrasonic irradiation, visible light photocatalysis. rsc.org |

| Atom Economy | Can be low due to multi-step processes and use of protecting groups. | High, through cascade reactions and C-H activation strategies. rsc.org |

| Environmental Impact | Generates significant chemical waste. rsc.org | Reduced waste generation, use of biodegradable materials. |

Refinement of Predictive Models for Reactivity and Selectivity in Polyhalogenated Systems

The presence of bromo, chloro, and fluoro substituents on the isoquinoline (B145761) ring of this compound presents a significant challenge for predicting chemical reactivity and regioselectivity. The outcome of reactions, particularly transition-metal-catalyzed cross-coupling, is determined by a complex interplay of electronic and steric factors. nih.gov

Future research will focus on developing more sophisticated computational models to accurately predict which halogen will participate in a given reaction. Key factors influencing selectivity include:

Carbon-Halogen Bond Dissociation Energies (BDEs): Generally, the reactivity trend is C-I > C-Br > C-Cl > C-F, making the C-Br bond at the 6-position the most likely site for initial oxidative addition in many cross-coupling reactions. nih.gov

Electronic Effects: The inherent electronic properties of the isoquinoline ring system, influenced by the nitrogen atom and the electron-withdrawing nature of the halogens, dictate the electrophilicity of each carbon position. nih.gov

Catalyst and Ligand Effects: The choice of catalyst and coordinating ligands can override intrinsic reactivity trends, enabling selective activation of otherwise less reactive C-Cl or even C-F bonds. rsc.org

Advanced computational methods, such as Density Functional Theory (DFT) and Activation Strain Model (ASM) calculations, are becoming crucial for mechanistically understanding these reactions. rsc.org These models can help rationalize experimental outcomes and, more importantly, predict the conditions needed to achieve a desired site-selectivity, thereby minimizing trial-and-error in the lab. rsc.orgresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis and Compound Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the synthesis and design of complex molecules like this compound. illinois.edueurekalert.org These data-driven approaches can analyze vast reaction databases to propose novel and efficient synthetic routes that may not be obvious to human chemists. eurekalert.org

For retrosynthesis, sequence-to-sequence (seq2seq) models, similar to those used in language translation, can treat the transformation of a product into its reactants as a translation problem. illinois.edu Transfer learning techniques are particularly promising for synthesizing uncommon heterocyclic scaffolds, where reaction data is often scarce. acs.orgnih.gov By training a model on a large, general reaction dataset and then fine-tuning it on a smaller, specific dataset of heterocycle-forming reactions, the predictive accuracy for novel targets can be significantly improved. acs.org

In compound design, generative models can explore the vast chemical space around the this compound core. By providing desired physicochemical or biological properties as input, these AI tools can suggest novel derivatives with optimized characteristics for applications in medicinal chemistry or materials science. researchgate.net This accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Table 2: Applications of AI/ML in the Chemistry of this compound

| Application Area | AI/ML Tool/Technique | Potential Impact |

|---|---|---|

| Retrosynthetic Planning | Seq2Seq Models, Transfer Learning, Reinforcement Learning | Proposes efficient, novel, and sustainable synthetic routes; reduces reliance on human intuition. eurekalert.orgacs.orgchemrxiv.org |

| Reaction Prediction | Neural Networks, Graph-based Models | Predicts reaction outcomes, yields, and optimal conditions, minimizing failed experiments. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | Estimates biological activity, toxicity, and physicochemical properties before synthesis. |

| De Novo Compound Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Designs new derivatives with desired properties for specific applications (e.g., kinase inhibitors). researchgate.netresearchoutreach.org |

Discovery of Novel Reactivity Patterns and Unexpected Transformations

The dense and varied halogenation of this compound creates a fertile ground for the discovery of new chemical transformations. While predictable, selective reactions are often the goal, exploring conditions that lead to unexpected reactivity can open up entirely new synthetic pathways.

Future research may uncover novel transformations by:

Exploiting Halogen-Specific Catalysis: Developing catalytic systems with unprecedented selectivity that can, for example, activate the C-Cl bond in the presence of the more reactive C-Br bond, or even functionalize the typically inert C-F bond. rsc.org

Investigating Dearomatization/Rearomatization Strategies: These sequences can provide access to otherwise unreachable substitution patterns. For instance, temporary dearomatization of the isoquinoline core could allow for selective functionalization at positions not typically accessible through standard electrophilic or nucleophilic aromatic substitution. acs.org

High-Throughput Reaction Screening: Utilizing miniaturized platforms to rapidly screen hundreds or thousands of reaction conditions (catalysts, ligands, solvents, additives) can accelerate the discovery of new and unexpected bond-forming reactions. nih.gov

The fluorine atom at the 4-position is particularly interesting, as C-F bonds are the strongest carbon-halogen bonds and are generally unreactive in cross-coupling. However, their presence significantly influences the electronic nature of the ring and can enable unique reactivity, such as nucleophilic aromatic substitution (SNAr) at other positions. rsc.org Discovering methods to selectively functionalize each position will be a key challenge and a significant opportunity.

Expanded Role in Interdisciplinary Fields of Chemical Science and Technology

The versatile chemical nature of this compound positions it as a valuable building block in a range of interdisciplinary fields. The isoquinoline scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs with activities ranging from anticancer to antimicrobial. pharmaguideline.comnih.gov

Potential future applications include:

Medicinal Chemistry: The three distinct halogen handles allow for the systematic, site-specific introduction of different functional groups. This enables the creation of large libraries of derivatives for screening against biological targets like protein kinases or viruses. researchoutreach.orgnih.gov The fluorine atom can also enhance metabolic stability and binding affinity, desirable properties in drug candidates. researchgate.net

Materials Science: Isoquinoline derivatives are being explored for their use in advanced materials such as polymers, sensors, and metal-organic frameworks (MOFs). amerigoscientific.com The specific electronic properties conferred by the halogen substituents in this compound could be harnessed to design materials with tailored optical or electrical characteristics. amerigoscientific.com

Chemical Biology: The compound can serve as a core scaffold for developing chemical probes to study biological processes. Each halogen position could be selectively functionalized with reporters (e.g., fluorophores) or reactive groups to investigate protein interactions and cellular functions.

As synthetic methodologies become more refined and our understanding of its reactivity deepens, the application of this compound and its derivatives is expected to expand significantly, driving innovation at the interface of chemistry, biology, and materials science.

Q & A

Q. What alternative synthetic routes exist for introducing fluorine at position 4?

- Methodology : Direct fluorination via Balz-Schiemann reaction (using NaNO₂/HF) or late-stage fluorination with Selectfluor™. Compare yields and selectivity with traditional halogen-exchange routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.